molecular formula C11H21BF4N2 B14810919 1,3-Di-n-butylimidazolium tetrafluoroborate

1,3-Di-n-butylimidazolium tetrafluoroborate

Cat. No.: B14810919
M. Wt: 268.10 g/mol
InChI Key: WECSIQJHKRWEJM-UHFFFAOYSA-N
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Description

1,3-Di-n-butylimidazolium tetrafluoroborate is a type of ionic liquid, specifically an N-heterocyclic carbene (NHC) compound. Ionic liquids are salts in the liquid state, which are typically composed of organic cations and inorganic anions. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials .

Preparation Methods

1,3-Di-n-butylimidazolium tetrafluoroborate can be synthesized through a reaction involving paraformaldehyde, n-butyl amine, and hydrogen tetrafluoroborate (35% in water). The reaction typically involves heating the mixture under inert gas conditions to prevent moisture absorption, as the compound is hygroscopic . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.

Chemical Reactions Analysis

1,3-Di-n-butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

    Reduction: It can participate in reduction reactions, often facilitated by reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles.

Scientific Research Applications

1,3-Di-n-butylimidazolium tetrafluoroborate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Di-n-butylimidazolium tetrafluoroborate exerts its effects is primarily through its role as an ionic liquid. It can stabilize transition states in chemical reactions, thereby lowering activation energies and increasing reaction rates. The molecular targets and pathways involved depend on the specific application, such as catalysis or electrochemical processes .

Comparison with Similar Compounds

1,3-Di-n-butylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:

    1,3-Di-tert-butylimidazolium tetrafluoroborate: This compound has similar properties but different alkyl groups, which can affect its solubility and reactivity.

    1-n-Butyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with a different cation structure, used in similar applications but with varying performance characteristics. The uniqueness of this compound lies in its specific combination of n-butyl groups and the tetrafluoroborate anion, which confer distinct solubility, stability, and reactivity properties.

Properties

Molecular Formula

C11H21BF4N2

Molecular Weight

268.10 g/mol

IUPAC Name

1,3-dibutylimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C11H21N2.BF4/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1

InChI Key

WECSIQJHKRWEJM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)CCCC

Origin of Product

United States

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